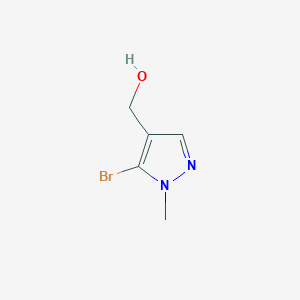![molecular formula C7H6F4N2O B6228686 [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine CAS No. 1806612-68-9](/img/new.no-structure.jpg)
[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine is a chemical compound with the molecular formula C7H6F4N2O It is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine typically involves the reaction of 2-fluoro-3-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoro-3-(trifluoromethoxy)aniline
- 2-fluoro-3-(trifluoromethoxy)phenol
- 2-fluoro-3-(trifluoromethoxy)benzaldehyde
Uniqueness
What sets [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine apart from similar compounds is the presence of the hydrazine group, which imparts unique reactivity and potential for forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
1806612-68-9 |
|---|---|
Molekularformel |
C7H6F4N2O |
Molekulargewicht |
210.13 g/mol |
IUPAC-Name |
[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2O/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2 |
InChI-Schlüssel |
PLCKDDFROKKLEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)NN |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



